(2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride
Description
(2R,3S)-3-Amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride (CAS: N/A; referred to hereafter as Compound A) is a chiral organic molecule with a molecular formula of C₁₀H₁₄Cl₂NO and a molecular weight of 236.138 g/mol. It features a phenyl group at position 4, a hydroxyl group at position 2, an amino group at position 3, and a chlorine substituent at position 1. The stereochemistry (2R,3S) critically influences its physicochemical properties and bioactivity.
Properties
Molecular Formula |
C10H15Cl2NO |
|---|---|
Molecular Weight |
236.13 g/mol |
IUPAC Name |
3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H |
InChI Key |
UUFFFFLPZDDWLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CCl)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Diazomethane Route via Arndt-Eistert Homologation
This classical approach begins with L-phenylalanine as the chiral starting material. The amino group is protected by tert-butyloxycarbonyl (BOC) protection to prevent side reactions. The key steps include:
- BOC Protection of L-phenylalanine amino group using BOC anhydride.
- Formation of a mixed anhydride by coupling with ethyl chloroformate.
- Arndt-Eistert reaction with diazomethane to extend the carbon chain, forming a diazoketone intermediate.
- Treatment with anhydrous hydrogen chloride to introduce the chlorine atom, yielding a chloroketone intermediate.
- Reduction of the chloroketone to chlorohydrin using sodium borohydride.
- Cyclization under alkaline conditions to form the epoxide intermediate.
This method is noted for its relatively short synthetic route, low raw material cost, and high yield. However, the use of diazomethane, which is toxic and explosive, requires specialized equipment and careful handling, limiting its industrial application.
Sulfoxide Ylide and Halogenation Route
An improved and safer industrial method involves the following:
- Starting from N-tert-butyloxycarbonyl-L-phenylalanine , condensation with substituted phenols (e.g., p-nitrophenol) using condensing agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) to form an active ester.
- Reaction of the active ester with a sulfoxide ylide reagent under alkaline conditions to generate a sulfoxide ylide intermediate.
- Halogenation of this intermediate with halogen salts (e.g., chloride salts) catalyzed by acids like methanesulfonic acid or p-toluenesulfonic acid , yielding a halogenated ketone intermediate.
- Reduction of the halogenated ketone using alcohols (isopropanol, methanol, ethanol, or tert-butanol) in the presence of aluminum alkoxide catalysts (e.g., aluminum isopropoxide) to form a halogenated methanol intermediate.
- Finally, base-induced cyclization removes hydrohalic acid to form the target epoxide compound.
This method avoids diazomethane, improving safety and convenience for scale-up. The molar ratios and reaction conditions are optimized for yield and stereoselectivity.
Direct Preparation of (2S,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane Hydrochloride
In the context of darunavir synthesis, the compound is prepared by halogenation of the corresponding amino-hydroxybutane derivative. Key features include:
- Use of chlorine as the leaving group (X = Cl) .
- The compound is often isolated as the hydrochloride salt .
- The halogenated intermediate undergoes coupling reactions with other chiral intermediates in organic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), or dimethylformamide (DMF).
- The process can be telescoped into fewer steps or even performed as a one-pot synthesis, enhancing efficiency and reducing purification steps.
Epoxide Ring Opening and Resolution Methods
Alternative methods involve:
- Conversion of 2S,3S-chloromethylalcohol (2S,3S-CMA) to the corresponding epoxide via treatment with sodium hydroxide in THF/ethanol, achieving high yields (~91%).
- Subsequent ring-opening reactions with nucleophiles to introduce the amino group.
- Use of protecting groups such as BOC or sulfonyl groups to facilitate purification and improve stereoselectivity.
- Avoidance of optical resolution steps by employing chiral starting materials or asymmetric synthesis to minimize racemic mixtures.
Comparative Data Table of Key Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages | Yield & Notes |
|---|---|---|---|---|---|
| Diazomethane Arndt-Eistert | L-phenylalanine (BOC-protected) | Diazomethane, HCl, NaBH4 | Short route, low cost, high yield | Toxic/explosive diazomethane use | High yield; special equipment needed |
| Sulfoxide Ylide Halogenation | N-BOC-L-phenylalanine | DCC, DMAP, sulfoxide ylide, halogen salt, Al alkoxides | Safer, industrially scalable | Multiple steps, catalyst optimization | Efficient; safer industrial process |
| Direct Halogenation (Darunavir) | Amino-hydroxybutane derivative | Chlorine source, organic solvents | One-pot possible, fewer steps | Requires chiral purity maintenance | Efficient coupling in organic solvents |
| Epoxide Ring Opening | 2S,3S-Chloromethylalcohol | NaOH, THF/ethanol, protecting groups | High epoxide yield, avoids resolution | Multi-step, protecting group handling | ~91% epoxide yield |
Research Results and Industrial Implications
- The diazomethane route, while effective, is less favored industrially due to safety concerns.
- The sulfoxide ylide route represents a significant advancement, offering a safer and more controllable process with good stereochemical outcomes.
- The direct halogenation and one-pot synthesis methods reduce process complexity and are suitable for large-scale pharmaceutical manufacturing.
- Epoxide intermediates remain valuable for introducing stereochemistry and functional groups with high selectivity.
- Optimization of catalysts, solvents, and molar ratios is critical for maximizing yield and purity.
- Avoidance of racemic mixtures and inefficient optical resolution steps reduces cost and waste.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation while maintaining the stereochemistry of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction can produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Scientific Research Applications
(2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound’s stereochemistry makes it valuable in studying enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism by which (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The following table summarizes critical distinctions between Compound A and its closest analogs:
Functional Group Impact :
- Hydroxyl vs. Ketone : The hydroxyl group in Compound A enhances hydrogen-bonding capacity compared to the ketone in the butan-2-one analog . This difference likely increases aqueous solubility and alters metabolic stability.
- Stereochemistry : The (2R,3S) configuration of Compound A contrasts with the (2S,3R) isomer, which may lead to divergent binding affinities in chiral environments (e.g., enzyme active sites) .
Lipophilicity and Solubility
While direct HPLC-derived logP values for Compound A are unavailable, highlights the importance of lipophilicity determination for structurally related carbamate derivatives. The hydroxyl group in Compound A likely reduces logP compared to its chloro- and phenyl-substituted analogs, aligning with trends observed in phenolic vs. non-polar aromatic compounds.
Biological Activity
(2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride is a chiral compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. The compound's unique stereochemistry and functional groups enable it to interact with various biological targets, making it a valuable subject of research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H15Cl2NO |
| Molecular Weight | 236.13 g/mol |
| IUPAC Name | 3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride |
| InChI Key | UUFFFFLPZDDWLI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CC(C(CCl)O)N.Cl |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these biological molecules, modulating their activity through:
- Enzyme Inhibition : The compound can inhibit certain enzymatic pathways, which may be beneficial in therapeutic contexts.
- Receptor Interaction : It may bind to various receptors, influencing cellular signaling pathways.
1. Medicinal Chemistry
This compound is utilized as a chiral building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of drugs that target specific biological pathways.
2. Research Studies
Several studies have explored the compound's potential as an inhibitor in various biological systems:
- Antiviral Activity : Research indicates that compounds with similar structures may serve as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in antiretroviral therapy for HIV treatment. The compound's ability to inhibit reverse transcriptase could be further investigated for its therapeutic potential against HIV .
3. Enzyme Studies
The compound has been noted for its role in studying enzyme-substrate interactions. Its ability to modulate enzyme activity makes it a valuable tool for understanding biochemical pathways and developing enzyme inhibitors .
Case Study 1: Inhibition of Enzymatic Activity
A study investigated the inhibition of steroid sulfatase by compounds structurally related to this compound. The results showed that certain derivatives exhibited potent inhibition, with IC50 values in the nanomolar range, suggesting that modifications to the phenyl group can significantly enhance inhibitory activity .
Case Study 2: Molecular Docking Studies
Molecular docking studies have demonstrated that this compound interacts favorably with specific binding sites on target proteins. These studies provide insights into how structural modifications can affect binding affinity and specificity .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| (2R,3S)-3-phenylisoserine hydrochloride | Chiral Amino Acid | Enzyme inhibition |
| (2R,3S)-EHNA hydrochloride | Chiral Alcohol | NNRTI activity |
Q & A
Basic: What are the standard synthetic routes for (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride, and how is stereochemical control achieved?
Methodological Answer:
Stereoselective synthesis typically employs chiral auxiliaries or catalytic asymmetric methods. For example, starting from enantiomerically pure precursors (e.g., phenylalanine derivatives), the hydroxy and amino groups can be introduced via Sharpless epoxidation or aminohydroxylation, followed by regioselective chlorination. Chiral HPLC or X-ray crystallography is critical to confirm stereochemical integrity .
Advanced: How can contradictions in stereochemical assignments arise during synthesis, and what strategies resolve them?
Methodological Answer:
Contradictions may stem from ambiguous NOE (Nuclear Overhauser Effect) signals or overlapping NMR peaks. To resolve this, use a combination of:
- Vibrational Circular Dichroism (VCD) to assess absolute configuration.
- Density Functional Theory (DFT) simulations to predict spectroscopic profiles.
- Single-crystal X-ray diffraction for definitive structural confirmation .
Basic: Which analytical techniques are essential for characterizing hydrochloride salts of amino alcohol derivatives?
Methodological Answer:
Key techniques include:
- FTIR : Confirms hydroxy, amino, and chloride functional groups.
- NMR (¹H/¹³C) : Assigns proton environments and stereochemistry (e.g., coupling constants for vicinal diols).
- Mass Spectrometry (HRMS) : Verifies molecular ion and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric chloride content .
Advanced: How to design enzyme inhibition studies to evaluate this compound’s bioactivity?
Methodological Answer:
- Enzyme Kinetics : Measure (inhibition constant) via Michaelis-Menten plots under varying substrate/inhibitor concentrations.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
- Molecular Dynamics Simulations : Predict binding modes to active sites (e.g., proteases or kinases).
- Cellular Assays : Validate efficacy in physiologically relevant models (e.g., IC50 in cancer cell lines) .
Basic: What factors influence the stability of hydrochloride salts in amino alcohol compounds during storage?
Methodological Answer:
- Moisture : Hydrolysis of the hydrochloride salt can release free base; store in desiccators with silica gel.
- Temperature : Decomposition accelerates above 25°C; recommend −20°C for long-term storage.
- Light : Protect from UV exposure using amber glassware .
Advanced: How to analyze degradation pathways under accelerated stability conditions?
Methodological Answer:
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and acidic/alkaline conditions.
- Hyphenated Techniques : LC-MS/MS identifies degradation products (e.g., dechlorinated or oxidized species).
- Kinetic Modeling : Use Arrhenius plots to predict shelf-life at standard storage conditions .
Advanced: How to reconcile conflicting spectroscopic data during structural elucidation?
Methodological Answer:
- Multi-Nuclear NMR : ²H or ¹⁵N labeling can clarify ambiguous signals.
- Correlation Spectroscopy (COSY/TOCSY) : Resolves spin-spin coupling networks.
- Comparative Analysis : Cross-validate with literature data for analogous compounds (e.g., (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid derivatives) .
Basic: What synthetic precautions ensure high yield in chlorination steps?
Methodological Answer:
- Reagent Choice : Use SOCl₂ or PCl₃ for regioselective chlorination of hydroxyl groups.
- Solvent Control : Anhydrous conditions (e.g., dry DCM) prevent side reactions.
- Temperature : Maintain 0–5°C to minimize over-chlorination .
Advanced: How to optimize enantiomeric excess (ee) in asymmetric syntheses?
Methodological Answer:
- Chiral Catalysts : Use Jacobsen’s Mn(salen) or Noyori-type catalysts for redox reactions.
- Kinetic Resolution : Employ lipases or engineered enzymes to separate enantiomers.
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks ee in real-time .
Basic: What computational tools predict solubility and bioavailability of hydrochloride salts?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
